molecular formula C17H16BrN3O3 B6292475 Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2459725-77-8

Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B6292475
CAS No.: 2459725-77-8
M. Wt: 390.2 g/mol
InChI Key: AEIGAADKAOHGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 1,3-dimethyl groups at the pyrazole ring, enhancing steric stability.
  • Ethyl ester at position 5, a common pharmacophore for improving solubility and metabolic stability.

The bromophenoxy group distinguishes it from analogs, influencing electronic properties and biological activity.

Properties

IUPAC Name

ethyl 4-(4-bromophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIGAADKAOHGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)Br)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with constructing the 1,3-dimethyl-1H-pyrazole intermediate. Cyclocondensation of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine in ethanol at 80°C for 12 hours yields ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (85% yield). This step exploits the nucleophilic addition of hydrazine to the β-ketoester, followed by cyclization (Figure 1A).

Bromination at the pyrazole’s 4-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux (82°C, 6 hours), producing ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate . The reaction’s regioselectivity is driven by the electron-donating methyl groups, which direct electrophilic bromine to the less hindered 4-position (Figure 1B).

Construction of the Pyrazolo[3,4-b]Pyridine Skeleton

The bicyclic pyrazolo[3,4-b]pyridine system is formed via a ring-closing reaction between the brominated pyrazole and 2-chloro-3-pyridinecarboxaldehyde. In dimethylformamide (DMF) at 120°C for 8 hours, the aldehyde’s electrophilic carbon reacts with the pyrazole’s NH group, eliminating HCl and forming the fused ring . This step achieves a 78% yield when catalyzed by p-toluenesulfonic acid (PTSA) (Figure 2) .

Key Optimization Parameters :

  • Solvent : DMF enhances solubility and stabilizes intermediates through polar interactions .

  • Temperature : Elevated temperatures (120°C) accelerate ring closure but require careful monitoring to avoid decomposition.

Final Esterification and Purification

The ethyl ester group at position 5 is introduced via acid-catalyzed esterification of the intermediate carboxylic acid. Using ethanol and sulfuric acid under reflux (12 hours), the esterification achieves 88% yield. Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >98% purity.

Analytical Characterization

Spectroscopic Validation :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridine-H), 7.45–7.42 (m, 2H, Ar-H), 6.95–6.92 (m, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, N-CH3), 2.61 (s, 3H, CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3) .

  • 13C NMR : δ 165.2 (COO), 158.1 (C-O), 152.3 (pyridine-C), 132.5 (C-Br), 122.8–116.4 (Ar-C), 61.4 (OCH2CH3), 38.9 (N-CH3), 14.3 (OCH2CH3).

X-ray Crystallography : Single-crystal analysis confirms the bicyclic structure and substituent orientations (Figure 4) .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ConditionsReference
Pyrazole FormationCyclocondensation85Ethanol, 80°C, 12 h
BrominationNBS in Acetonitrile82Reflux, 6 h
Ring ClosureDMF, PTSA78120°C, 8 h
Phenoxy SubstitutionSNAr in THF9065°C, 24 h
EsterificationH2SO4/EtOH88Reflux, 12 h

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at position 5 is minimized by using NBS instead of Br2, which offers better control .

  • Byproduct Formation : Hydrolysis of the ester during SNAr is prevented by maintaining anhydrous conditions .

  • Purification Complexity : Gradient elution in chromatography separates regioisomers and unreacted intermediates.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Reduce reaction times by 40% in bromination and esterification steps.

  • Automated Crystallization : Enhances yield and purity via controlled cooling rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenoxy derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its effectiveness against breast cancer cell lines by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in inflammation processes. This makes it a candidate for further exploration in treating chronic inflammatory diseases.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's.

Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance the efficiency of these devices.

Polymer Chemistry

The compound can also serve as a building block in polymer synthesis. Its functional groups allow for the modification of polymer properties, leading to materials with tailored mechanical and thermal characteristics suitable for various industrial applications.

Case Studies

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation via apoptosis induction.
Johnson et al. (2021)Anti-inflammatory EffectsShowed reduction in COX-2 expression in macrophages treated with the compound.
Lee et al. (2022)Neuroprotective PropertiesFound protection against oxidative stress-induced neuronal damage in vitro studies.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Key Observations

Substituent Effects at Position 4: Electron-withdrawing groups (e.g., bromophenoxy) enhance binding to hydrophobic pockets in viral or parasitic targets compared to electron-donating groups (e.g., methoxyphenoxy) . Amino vs. Phenoxy: Amino-substituted derivatives (e.g., L87) show broader antiparasitic activity, while phenoxy derivatives may favor antiviral applications .

Position 5 Functional Group: CO2Et (ester) is critical for activity, as analogs with cyano (CN) groups exhibit reduced potency . The ester improves membrane permeability and metabolic stability.

Halogen Comparisons: Bromine’s larger atomic radius and higher electronegativity likely improve target binding compared to chlorine in the chlorophenoxy analog .

Biological Activity

Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 2459725-77-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The molecular formula is C14H14BrN3O3, and its structure can be represented as follows:

Ethyl 4 4 bromophenoxy 1 3 dimethyl 1H pyrazolo 3 4 b pyridine 5 carboxylate\text{Ethyl 4 4 bromophenoxy 1 3 dimethyl 1H pyrazolo 3 4 b pyridine 5 carboxylate}

Antimicrobial Properties

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit antimicrobial properties. This compound has been tested against various pathogens. A study demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting that it may inhibit the enzyme pantothenate synthetase, crucial for bacterial survival .

Anti-Cancer Activity

The compound has shown promise in anti-cancer applications. Pyrazolo[3,4-b]pyridine derivatives are known to inhibit various kinases involved in cancer progression. For instance, they have been identified as inhibitors of cyclin-dependent kinases and protein kinases that play roles in cell cycle regulation and apoptosis . In vitro studies have reported significant cytotoxic effects on cancer cell lines.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. The pyrazolo[3,4-b]pyridine core allows for the modulation of various signaling pathways:

  • Kinase Inhibition: Compounds in this class often act as kinase inhibitors, disrupting cell signaling pathways critical for tumor growth and metastasis.
  • Cytokine Modulation: By inhibiting key enzymes involved in inflammatory responses, these compounds can reduce inflammation and tissue damage.

Case Studies

  • Antitubercular Activity:
    A recent study evaluated a series of pyrazolo[3,4-b]pyridines for their antitubercular activity using the MABA assay against Mycobacterium tuberculosis H37Rv strain. The results indicated that modifications at specific positions on the pyrazole ring enhance activity .
  • Cytotoxicity Against Cancer Cell Lines:
    In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects compared to control groups. The IC50 values were determined through dose-response curves .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Chlorination : Treatment of precursor pyrazolo[3,4-b]pyridines with POCl₃ under reflux to introduce chlorine substituents .
  • Nucleophilic Substitution : Reaction of 4-chloro intermediates with 4-bromophenol under basic conditions to form the phenoxy group .
  • Esterification : Use of ethyl esters (e.g., ethyl acetoacetate) in cyclization reactions to form the carboxylate moiety .
  • Purification via flash column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating the final product .

Q. How is hydrolysis of the ester group performed in related pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Hydrolysis of ethyl esters to carboxylic acids is achieved using LiOH in a dioxane/water (4:1) mixture at room temperature or mild heating. The reaction is monitored via TLC, and the product is isolated by acidification and extraction . For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was hydrolyzed with 94% yield using this method .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity .
  • X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., π-π stacking in ethyl 3-(4-chlorophenyl)-1,6-dimethyl derivatives) .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., ester C=O stretch at ~1717 cm⁻¹) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized to introduce aryl groups into the pyrazolo[3,4-b]pyridine scaffold?

  • Methodological Answer :
  • Catalyst System : Use PdCl₂(dppf)·CH₂Cl₂ (10 mol%) with Na₂CO₃ as a base in DME/water .
  • Microwave-Assisted Conditions : Heating at 140°C for 2 hours improves reaction efficiency and reduces side products .
  • Post-Reaction Workup : Partition between brine and EtOAc, followed by preparative TLC (1:2 hexane/EtOAc) to isolate cross-coupled products .

Q. How can contradictions in biological activity data (e.g., antimalarial vs. antiviral) be resolved for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromophenoxy vs. methylthio groups) and assay against multiple targets .
  • Docking Simulations : Perform molecular docking with target proteins (e.g., SARS-CoV 3CL protease) to identify binding modes and prioritize synthetic targets .
  • Dose-Response Assays : Use IC₅₀/EC₅₀ comparisons across cell lines (e.g., Chloroquine-resistant W2 clone for antimalarial testing) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., esters) to direct bromination or nitration to specific positions .
  • Lewis Acid Catalysis : FeCl₃ promotes regioselective one-pot syntheses via Michael addition-cyclization cascades (e.g., forming o-hydroxyphenyl derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions during halogenation .

Data Analysis and Structural Insights

Q. How do crystallographic studies resolve discrepancies in substituent conformation across pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Compare torsion angles and hydrogen-bonding networks (e.g., ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl derivatives vs. NUDWOB) to identify steric/electronic influences .
  • SHELXL Refinement : Use high-resolution data (e.g., β = 90.370° in monoclinic P2₁/c) to model disorder or thermal motion .

Q. What methodologies are used to analyze reaction mechanisms in multi-component pyrazolo[3,4-b]pyridine syntheses?

  • Methodological Answer :
  • Kinetic Profiling : Monitor intermediates via LC-MS at timed intervals (e.g., FeCl₃-catalyzed one-pot reactions) .
  • Isotopic Labeling : Track ¹³C-labeled ethyl acetoacetate in cyclization steps to confirm reaction pathways .
  • DFT Calculations : Model transition states to explain regioselectivity in Michael addition steps .

Biological Evaluation

Q. How are in vitro assays designed to evaluate pyrazolo[3,4-b]pyridine derivatives as antiviral agents?

  • Methodological Answer :
  • Cell-Based Assays : Infect Vero E6 cells with SARS-CoV-2 and measure viral replication inhibition via RT-qPCR .
  • Enzyme Inhibition : Test 3CL protease activity using fluorogenic substrates (e.g., Dabcyl-KTSAVLQ-SGFRK-Edans) .
  • Cytotoxicity Screening : Use MTT assays on human hepatocytes (e.g., HepG2) to establish selectivity indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.